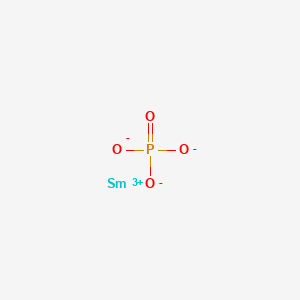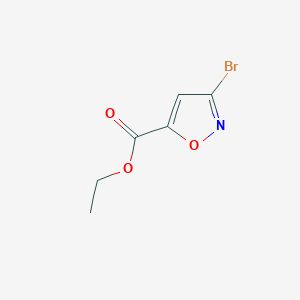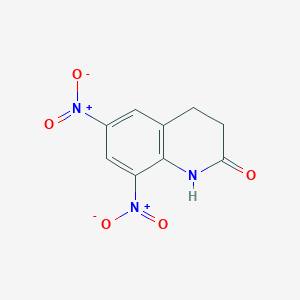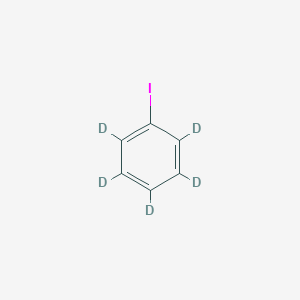
2-(クロロメチル)-3-メチルピリジン
概要
説明
2-(Chloromethyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methyl group at the third position. It is used in various chemical reactions and has applications in different fields of scientific research.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 2-(Chloromethyl)-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives.
Industry:
準備方法
Synthetic Routes and Reaction Conditions:
Chloromethylation of 3-methylpyridine: One common method involves the chloromethylation of 3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrially, the compound can be synthesized through similar chloromethylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution Reactions: 2-(Chloromethyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, where the methyl group can be oxidized to a carboxyl group, and reduction reactions, where the pyridine ring can be hydrogenated to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include piperidine derivatives.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as chloromethyl cations. These intermediates can undergo various transformations depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. In biological systems, the compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.
類似化合物との比較
2-Chloromethylpyridine: Similar in structure but lacks the methyl group at the third position.
3-Chloromethylpyridine: Similar in structure but has the chloromethyl group at the third position instead of the second.
2-Methylpyridine: Similar in structure but lacks the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-3-methylpyridine is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
2-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHBXNPVQOISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516694 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-43-9 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Chloromethyl)-3-methylpyridine in the synthesis of novel anticancer agents?
A1: 2-(Chloromethyl)-3-methylpyridine serves as a crucial building block in synthesizing a series of chalcone derivatives bearing isoxazole moieties []. These derivatives were designed as potential anticancer agents. Specifically, 2-(Chloromethyl)-3-methylpyridine, derived from the drug lansoprazole (also known as lansoprazole), reacts with various aryl aldehydes to yield fluoro-containing chalcones. These chalcones are then subjected to microwave irradiation-assisted cyclization with hydroxylamine to produce the desired isoxazole-chalcone conjugates.
Q2: What are the notable findings regarding the anticancer activity of the synthesized compounds derived from 2-(Chloromethyl)-3-methylpyridine?
A2: The research highlights that the synthesized isoxazole-chalcone conjugates, derived from 2-(Chloromethyl)-3-methylpyridine, exhibited promising anticancer activity []. Specifically, compounds designated as 4h and 4i demonstrated significant potency against Leukemia RPMI-8226 and Non-Small Cell Lung Cancer HOP-92 cell lines. These findings suggest that incorporating the 2-(Chloromethyl)-3-methylpyridine moiety into the structure of these novel compounds contributes to their anticancer properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)








